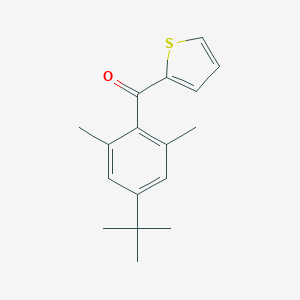
(4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone, also known as Thioflavin T, is a fluorescent dye commonly used in scientific research to detect and study amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T is a valuable tool for researchers to study the formation and progression of these diseases.
Mécanisme D'action
(4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T binds to the β-sheet structure of amyloid fibrils, causing a shift in its fluorescence emission spectrum. This shift in fluorescence is a result of the dye molecules stacking on top of each other in the fibril structure, which enhances the fluorescence intensity. (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T has a high affinity for amyloid fibrils and can detect them even at low concentrations.
Biochemical and Physiological Effects:
(4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T does not have any known biochemical or physiological effects on living organisms. It is a synthetic dye that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T is its high sensitivity and specificity for amyloid fibrils. It can detect fibrils at low concentrations and can distinguish between different fibril structures. (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T is also relatively easy to use and can be incorporated into a variety of experimental setups.
One limitation of (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T is its potential to interfere with certain experimental assays. For example, (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T can bind to certain proteins and affect their function, which may confound experimental results. Additionally, (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T is not suitable for in vivo studies due to its synthetic nature and potential toxicity.
Orientations Futures
There are several future directions for (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T research. One area of interest is the development of new (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T derivatives that can detect different types of amyloid fibrils. Another direction is the use of (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T in combination with other techniques, such as cryo-electron microscopy, to better understand the structure and function of amyloid fibrils. Additionally, (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T can be used in drug discovery efforts to identify compounds that can prevent or treat amyloid-related diseases.
Méthodes De Synthèse
(4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T can be synthesized through a reaction between 2-thiophenecarboxaldehyde and 4-tert-butyl-2,6-dimethylphenylacetonitrile. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The resulting product is a yellow powder that is highly fluorescent.
Applications De Recherche Scientifique
(4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T is widely used in scientific research to detect and study amyloid fibrils. It is commonly used in fluorescence microscopy and spectroscopy studies to visualize and quantify amyloid fibril formation. (4-Tert-butyl-2,6-dimethylphenyl)(2-thienyl)methanone T can also be used in high-throughput screening assays to identify compounds that can inhibit or promote amyloid fibril formation.
Propriétés
Formule moléculaire |
C17H20OS |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
(4-tert-butyl-2,6-dimethylphenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H20OS/c1-11-9-13(17(3,4)5)10-12(2)15(11)16(18)14-7-6-8-19-14/h6-10H,1-5H3 |
Clé InChI |
KIFKJRXNFOIGPR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)C2=CC=CS2)C)C(C)(C)C |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)C2=CC=CS2)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



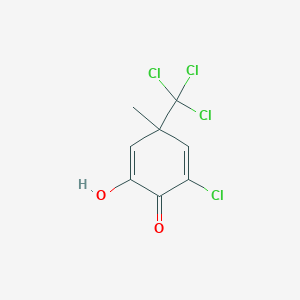
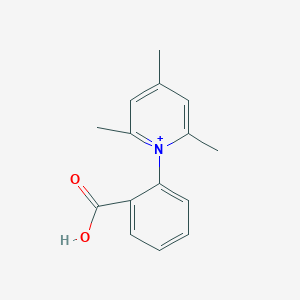
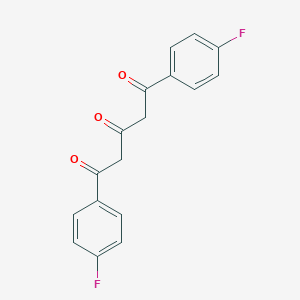
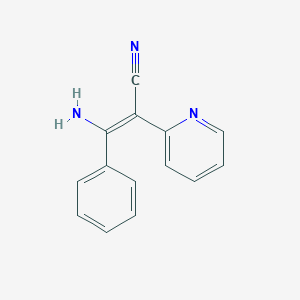
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
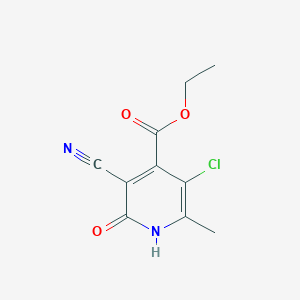
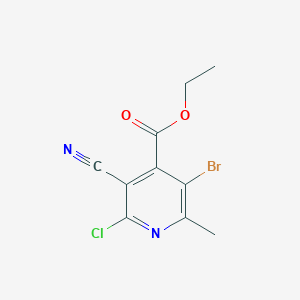
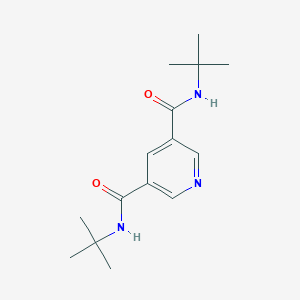
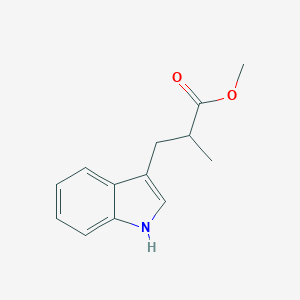
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
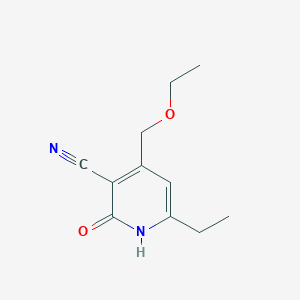
![4-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-ylmethyl)benzoic acid](/img/structure/B289814.png)
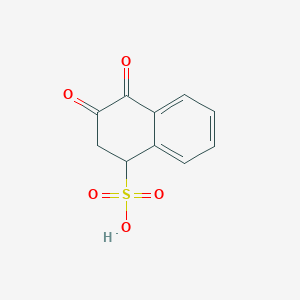
![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)